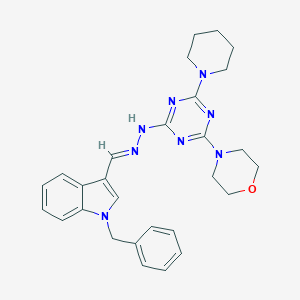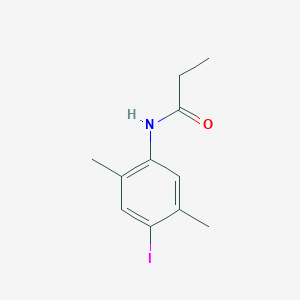![molecular formula C25H18BrClN4O3 B301644 2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide, commonly known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
BIBX1382 is a selective inhibitor of the EGFR pathway, which plays a crucial role in cell proliferation, differentiation, and survival. BIBX1382 binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
BIBX1382 has been shown to have various biochemical and physiological effects, depending on the disease and the cell type. In cancer cells, BIBX1382 has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. In inflammation, BIBX1382 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In cardiovascular diseases, BIBX1382 has been shown to improve endothelial function, reduce oxidative stress, and prevent the formation of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIBX1382 has several advantages for lab experiments, including its high selectivity and potency, well-defined mechanism of action, and availability of commercial sources. However, BIBX1382 also has some limitations, including its poor solubility in aqueous solutions, potential off-target effects, and limited in vivo efficacy.
Direcciones Futuras
There are several future directions for the research on BIBX1382, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other drugs. Additionally, the development of novel drug delivery systems and the optimization of the pharmacokinetic and pharmacodynamic properties of BIBX1382 could enhance its efficacy and reduce its side effects.
Métodos De Síntesis
BIBX1382 can be synthesized by coupling 2-methoxy-4-(2-bromo-3-chlorophenoxy)acetic acid with 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
BIBX1382 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, BIBX1382 has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is often overexpressed in cancer cells, leading to uncontrolled proliferation and survival. BIBX1382 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, BIBX1382 has been shown to improve endothelial function and reduce oxidative stress.
Propiedades
Nombre del producto |
2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide |
|---|---|
Fórmula molecular |
C25H18BrClN4O3 |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(4-bromo-3-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H18BrClN4O3/c1-33-23-11-15(10-16(13-28)25-30-20-4-2-3-5-21(20)31-25)6-9-22(23)34-14-24(32)29-17-7-8-18(26)19(27)12-17/h2-12H,14H2,1H3,(H,29,32)(H,30,31)/b16-10+ |
Clave InChI |
WVBNIYCJDWKLHU-MHWRWJLKSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC(=O)NC4=CC(=C(C=C4)Br)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)NC4=CC(=C(C=C4)Br)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC(=O)NC4=CC(=C(C=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide](/img/structure/B301574.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)



